

Application Notes and Protocols: Trichloromethanesulfonyl Chloride for Sulfonylation Reactions

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Compound of Interest

Compound Name: Trichloromethanesulfonyl chloride

Cat. No.: B166823

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Introduction

Trichloromethanesulfonyl chloride ($\text{Cl}_3\text{CSO}_2\text{Cl}$) is a highly reactive chemical reagent utilized in organic synthesis. While it is well-documented as an efficient chlorinating agent, it also serves as a potent electrophile for the introduction of the trichloromethanesulfonyl group onto various nucleophiles.[1][2] This process, known as sulfonylation, is of significant interest in medicinal chemistry and drug development. The resulting sulfonamides and sulfonic esters are key structural motifs in a multitude of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[3][4]

The trichloromethanesulfonyl group can influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These application notes provide detailed protocols for the sulfonylation of amines and alcohols using **trichloromethanesulfonyl chloride**, based on established methodologies for analogous sulfonyl chlorides.

Safety and Handling

Trichloromethanesulfonyl chloride is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[2][5]

- Hazards: Causes severe skin burns and eye damage.[2][4] May cause respiratory irritation. [2]
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, a lab coat, and eye protection (safety goggles and a face shield). [5][6]
- Handling: Avoid inhalation of dust or vapors. Do not allow contact with skin, eyes, or clothing. [2] Keep the container tightly closed and store in a cool, dry place.[7]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. After contact with skin, wash immediately with plenty of soap and water. If inhaled, move to fresh air.[7]

Physicochemical Properties

Property	Value
Molecular Formula	$\text{CCl}_4\text{O}_2\text{S}$ [2]
Molecular Weight	217.89 g/mol [2]
Appearance	White to almost white solid/chunks[3][5]
Melting Point	137-140 °C[2]
CAS Number	2547-61-7[2]

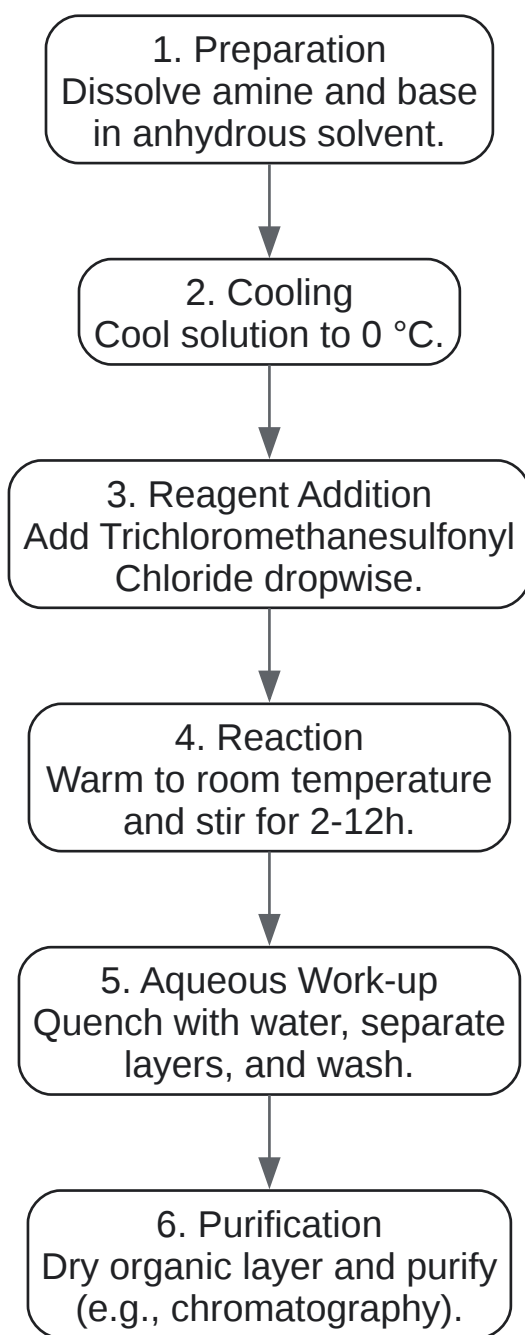
Application 1: Sulfonylation of Primary and Secondary Amines

The reaction of **trichloromethanesulfonyl chloride** with primary or secondary amines is a direct method for the synthesis of trichloromethanesulfonamides.[1] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1][3]

General Reaction Mechanism

Caption: General mechanism for the sulfonylation of amines.

Experimental Workflow



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Caption: Experimental workflow for amine sulfonylation.

Detailed Protocol: General Procedure for N-Sulfonylation

- Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[6]
- Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[6]
- Reagent Addition: Dissolve **trichloromethanesulfonyl chloride** (1.1 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes. A slow addition is crucial to control the reaction exotherm.[6]
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-12 hours.[6]
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution, and finally with brine.[6]
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Troubleshooting and Considerations

- Di-sulfonylation: Primary amines can sometimes react with a second molecule of the sulfonyl chloride. To minimize this, use a controlled stoichiometry (no large excess of the sulfonyl chloride) and maintain a low temperature during addition.[6][7]
- Hydrolysis: **Trichloromethanesulfonyl chloride** is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents under an inert atmosphere to prevent hydrolysis of the reagent.[7]

- **Low Reactivity:** For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), longer reaction times, elevated temperatures, or the use of a stronger, non-nucleophilic base may be necessary.[8]

Representative Data (from analogous sulfonyl chlorides)

The following table summarizes typical conditions for the sulfonylation of various amines with analogous sulfonyl chlorides. These should serve as a starting point for optimization.

Amine Substrate	Sulfonyl Chloride	Base	Solvent	Time (h)	Yield (%)
Aniline	Benzenesulfonyl chloride	Pyridine	-	-	~100[3]
Benzylamine	p-Toluenesulfonyl chloride	Triethylamine	CH ₂ Cl ₂	-	66[8]
Cyclopentylamine	p-Toluenesulfonyl chloride	Triethylamine	CH ₂ Cl ₂	-	70[8]
Pyrrolidine	p-Toluenesulfonyl chloride	Triethylamine	CH ₂ Cl ₂	-	35[8]

Application 2: Sulfonylation of Alcohols and Phenols

Trichloromethanesulfonyl chloride can react with alcohols and phenols to form the corresponding trichloromethanesulfonic esters (trichloromethanesulfonates). This reaction is analogous to the formation of other sulfonate esters, such as tosylates or mesylates, which are excellent leaving groups in nucleophilic substitution reactions.[9][10] The reaction is typically performed in the presence of a base to neutralize the generated HCl.[9]

General Reaction Mechanism

Caption: General mechanism for the sulfonylation of alcohols/phenols.

Detailed Protocol: General Procedure for O-Sulfonylation

- Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dimethoxyethane (DME).[\[11\]](#)
- Base Addition: Add a suitable base (e.g., pyridine or triethylamine, 1.2-1.5 eq.).
- Cooling: Cool the mixture to 0 °C in an ice bath.
- Reagent Addition: Add **trichloromethanesulfonyl chloride** (1.1 eq.), either neat or dissolved in a small amount of the anhydrous solvent, dropwise to the cooled solution.
- Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-16 hours, monitoring by TLC.[\[11\]](#)
- Work-up: Upon completion, quench the reaction with cold water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
- Washing: Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude sulfonic ester can then be purified by column chromatography or recrystallization.

Representative Data (from analogous sulfonyl chlorides)

The following table provides typical reaction conditions for the sulfonylation of phenols with various sulfonyl chlorides, which can be used as a guide.

Phenol Substrate	Sulfonyl Chloride	Base	Solvent	Time (h)	Yield (%)
Phenol	p-Toluenesulfonyl chloride	Pyridine	CH ₂ Cl ₂	12	82[12]
3,5-Dimethylphenol	p-Toluenesulfonyl chloride	Pyridine	CH ₂ Cl ₂	12	93[12]
Phenol	Methanesulfonyl chloride	Pyridine	CH ₂ Cl ₂	12	97[12]
3,5-Dimethylphenol	Mesitylene sulfonyl chloride	Pyridine	CH ₂ Cl ₂	12	76[12]
4-Nitrophenol	p-Toluenesulfonyl chloride	Pyridine	CH ₂ Cl ₂	12	82[11]

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